4-Ethoxyphenyl 4-butylbenzoate
Overview
Description
4-Ethoxyphenyl 4-butylbenzoate is an organic compound with the molecular formula C19H22O3. It is known for its applications in liquid crystal materials, particularly in the field of display technologies. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 298.38 g/mol .
Mechanism of Action
Target of Action
The primary targets of 4-Ethoxyphenyl 4-butylbenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As more studies are conducted, the interaction of this compound with its targets and the resulting changes will become clearer .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully characterized. These properties are crucial for understanding the bioavailability of the compound. Future research will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, the specific effects of this compound at the molecular and cellular level will be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxyphenyl 4-butylbenzoate typically involves the esterification of 4-butylbenzoic acid with 4-ethoxyphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenyl 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
4-Ethoxyphenyl 4-butylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Widely used in the production of liquid crystal materials for display technologies, such as in liquid crystal displays (LCDs) and other electronic devices
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-butylbenzoate
- 4-Ethoxyphenyl 4-pentylbenzoate
- 4-Butylphenyl 4-butylbenzoate
Uniqueness
4-Ethoxyphenyl 4-butylbenzoate is unique due to its specific combination of ethoxy and butyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for use in liquid crystal materials, where precise control over molecular alignment and optical properties is essential .
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDWTNWRNNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344206 | |
Record name | 4-Ethoxyphenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62716-65-8 | |
Record name | 4-Ethoxyphenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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